molecular formula C19H23N B14601058 Benzenemethanamine, N-(2,2-dimethyl-4-phenylbutylidene)- CAS No. 60014-11-1

Benzenemethanamine, N-(2,2-dimethyl-4-phenylbutylidene)-

Cat. No.: B14601058
CAS No.: 60014-11-1
M. Wt: 265.4 g/mol
InChI Key: FEOOJEQFJCEXBE-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-(2,2-dimethyl-4-phenylbutylidene)- is an organic compound with a complex structure that includes a benzenemethanamine backbone and a substituted butylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-(2,2-dimethyl-4-phenylbutylidene)- typically involves the reaction of benzenemethanamine with an appropriate aldehyde or ketone under acidic or basic conditions to form the imine. The reaction conditions often include:

    Solvent: Common solvents include ethanol, methanol, or dichloromethane.

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-(2,2-dimethyl-4-phenylbutylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the imine group back to the amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction may produce benzenemethanamine derivatives.

Scientific Research Applications

Benzenemethanamine, N-(2,2-dimethyl-4-phenylbutylidene)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which Benzenemethanamine, N-(2,2-dimethyl-4-phenylbutylidene)- exerts its effects involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. The aromatic ring and substituted butylidene group contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, N,N-dimethyl-: Similar structure but with dimethyl substitution on the amine group.

    Benzeneethanamine, N,α-dimethyl-: Contains an ethanamine backbone with dimethyl substitution.

    Benzenemethanamine, N,N,4-trimethyl-: Features trimethyl substitution on the amine and aromatic ring.

Uniqueness

Benzenemethanamine, N-(2,2-dimethyl-4-phenylbutylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

60014-11-1

Molecular Formula

C19H23N

Molecular Weight

265.4 g/mol

IUPAC Name

N-benzyl-2,2-dimethyl-4-phenylbutan-1-imine

InChI

InChI=1S/C19H23N/c1-19(2,14-13-17-9-5-3-6-10-17)16-20-15-18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3

InChI Key

FEOOJEQFJCEXBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)C=NCC2=CC=CC=C2

Origin of Product

United States

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